molecular formula C16H18N2O3 B3005375 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione CAS No. 1795488-27-5

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione

Cat. No.: B3005375
CAS No.: 1795488-27-5
M. Wt: 286.331
InChI Key: ICGKDVGPFKCQNV-UHFFFAOYSA-N
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Description

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core, a tetrahydro-2H-pyran-4-yl group, and an azetidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like isopropanol and water, and catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione is unique due to its combination of the isoindoline-1,3-dione core with the tetrahydro-2H-pyran-4-yl and azetidin-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(oxan-4-yl)azetidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)16(20)18(15)12-9-17(10-12)11-5-7-21-8-6-11/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKDVGPFKCQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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